Apixaban-13C,d3

説明

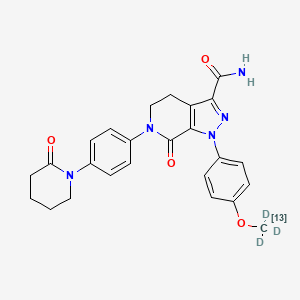

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trideuterio(113C)methoxy)phenyl]-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N5O4/c1-34-19-11-9-18(10-12-19)30-23-20(22(27-30)24(26)32)13-15-29(25(23)33)17-7-5-16(6-8-17)28-14-3-2-4-21(28)31/h5-12H,2-4,13-15H2,1H3,(H2,26,32)/i1+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNZCBYKSOIHPEH-KQORAOOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=CC=C(C=C1)N2C3=C(CCN(C3=O)C4=CC=C(C=C4)N5CCCCC5=O)C(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Apixaban-13C,d3: A Technical Guide for Researchers

An In-depth Technical Guide on the Application of Apixaban-13C,d3 in Quantitative Research

Introduction

This compound is a stable isotope-labeled derivative of Apixaban, a potent, orally bioavailable, and selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Due to its structural similarity and distinct mass, this compound serves as an ideal internal standard for the accurate quantification of Apixaban in biological matrices.[1][3][4] This technical guide provides a comprehensive overview of this compound, its properties, and its application in research, particularly in pharmacokinetic studies and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard is crucial for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability and accuracy of analytical methods.

Physicochemical Properties

This compound is chemically identical to Apixaban, with the exception of isotopic labeling. Specifically, it contains one Carbon-13 atom and three Deuterium atoms in the methoxy-phenyl group.[1] This labeling results in a higher molecular weight compared to the parent compound, allowing for its differentiation in mass spectrometry-based assays.

| Property | Value |

| Chemical Name | 4,5,6,7-tetrahydro-1-[4-(methoxy-13C-d3)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[1] |

| CAS Number | 1261393-15-0[1][3][4][5][6][7] |

| Molecular Formula | C₂₄[¹³C]H₂₂D₃N₅O₄[1][5] |

| Molecular Weight | 463.51 g/mol [4][5][6][7] |

| Purity | ≥95% (HPLC)[6][7] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃)[1] |

| Appearance | A solid[1] |

| Solubility | DMSO: 5 mg/ml, DMF: 3 mg/ml, Methanol: Slightly Soluble[1] |

| Storage | Recommended at +4°C or -20°C for long-term storage[4][6][7] |

Application in Research: Internal Standard for Quantitative Analysis

The primary application of this compound in research is as an internal standard (IS) in analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Apixaban in biological samples such as human plasma.[1][2][8][9][10] The co-extraction of the analyte (Apixaban) and the internal standard (this compound) from the biological matrix and their subsequent analysis allows for the correction of any sample loss during processing and compensates for variations in instrument response.

Experimental Workflow for Apixaban Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Apixaban in human plasma using this compound as an internal standard.

Detailed Experimental Protocols

Several validated LC-MS/MS methods have been published for the quantification of Apixaban in human plasma using this compound. Below is a summary of key parameters from these methods.

Sample Preparation: Protein Precipitation

A common and efficient method for extracting Apixaban and its internal standard from plasma is protein precipitation.

-

Thaw plasma samples at room temperature and vortex briefly.[11]

-

Transfer 100 µL of the plasma sample into a microcentrifuge tube.[11]

-

Add a specific volume (e.g., 50 µL) of this compound internal standard solution (at a known concentration, e.g., 1 µg/mL in methanol) to each sample.[11]

-

Add a protein precipitating agent, such as 450 µL of 100% methanol.[11]

-

Vortex the mixture for approximately 5 minutes to ensure thorough mixing and protein precipitation.[11]

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes.[11]

-

Carefully transfer the clear supernatant to a new vial for LC-MS/MS analysis.[11]

LC-MS/MS Method Parameters

The following table summarizes typical parameters for the chromatographic separation and mass spectrometric detection of Apixaban and this compound.

| Parameter | Method 1 | Method 2 |

| LC System | Shimadzu HPLC[9] | UPLC System[11] |

| MS System | AB Sciex API 3000[9] | Tandem Mass Spectrometry[11] |

| Column | Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ[8][9] | Thermo Hypersil GOLD column[11] |

| Mobile Phase | Acetonitrile: Ammonium formate buffer pH 4.2 (70:30 v/v)[8][9] | Gradient of 2.5 mM ammonium formate (pH 3.0) and 100% methanol with 0.1% formic acid[11] |

| Flow Rate | 1.0 mL/minute[8][9] | Not specified |

| Run Time | ~3.0 minutes[8][9] | < 3 minutes[11] |

| Ionization Mode | Electrospray Ionization (ESI) Positive[11] | Electrospray Ionization (ESI) Positive[11] |

| MRM Transition (Apixaban) | m/z 460.2 > 443.2[2][8][9] | Not specified |

| MRM Transition (this compound) | m/z 464.2 > 447.4[2][8][9] | Not specified |

Quantitative Data and Method Validation

Validated analytical methods using this compound as an internal standard demonstrate high accuracy, precision, and sensitivity for the quantification of Apixaban.

| Validation Parameter | Result | Reference |

| Linearity Range | 1.0 - 301.52 ng/mL | [2][8][9] |

| Correlation Coefficient (r²) | ≥ 0.99 | [8][9] |

| Lower Limit of Quantitation (LLOQ) | 1.0 ng/mL | [2][8][9] |

| Extraction Recovery | > 98% for both Apixaban and this compound | [2][8][9] |

| Within-Run Precision | 0.70% - 6.98% | [2][8][9] |

| Between-Run Precision | 0.70% - 6.98% | [2][8][9] |

| Accuracy | 89.2% - 107.2% | [2][8][9] |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals involved in the study of Apixaban. Its use as an internal standard in LC-MS/MS assays ensures the development of robust, accurate, and precise methods for the quantification of Apixaban in various biological matrices. The detailed methodologies and validated performance data presented in this guide underscore the critical role of this compound in supporting pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies, ultimately contributing to the safe and effective use of Apixaban in clinical practice.

References

- 1. caymanchem.com [caymanchem.com]

- 2. japsonline.com [japsonline.com]

- 3. Apixaban-13C-D3 CAS#: 1261393-15-0 [chemicalbook.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]

- 6. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]

- 7. sussex-research.com [sussex-research.com]

- 8. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 9. researchgate.net [researchgate.net]

- 10. Lc-ms/ms assay for the determination of apixaban in human plasma [wisdomlib.org]

- 11. Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Apixaban-13C,d3 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Apixaban-13C,d3, an isotopically labeled form of the direct Factor Xa inhibitor, Apixaban. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.

Chemical Structure and Physicochemical Properties

This compound is a synthetic derivative of Apixaban where one carbon atom is replaced by its heavy isotope, Carbon-13 (¹³C), and three hydrogen atoms are substituted with deuterium (d3). This labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Apixaban in various biological matrices.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Formal Name | 4,5,6,7-tetrahydro-1-[4-(methoxy-¹³C-d₃)phenyl]-7-oxo-6-[4-(2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine-3-carboxamide | [1] |

| CAS Number | 1261393-15-0 | [1][2] |

| Molecular Formula | C₂₄[¹³C]H₂₂D₃N₅O₄ | [1][2] |

| Molecular Weight | 463.5 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [2] |

| Purity | ≥95% (HPLC) | [3][4][5] |

| Isotopic Enrichment | ≥99% deuterated forms (d₁-d₃) | [1] |

| Storage Temperature | 2-8°C Refrigerator or -20°C | [2][5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Reference |

| DMF | 3 mg/mL | [1] |

| DMSO | 5 mg/mL | [1] |

| Methanol | Slightly Soluble | [1] |

Mechanism of Action of Apixaban

This compound shares the same mechanism of action as its unlabeled counterpart, Apixaban. Apixaban is a potent, orally bioavailable, reversible, and highly selective direct inhibitor of Factor Xa (FXa).[6][7] By binding to the active site of FXa, Apixaban blocks its role in the coagulation cascade, thereby inhibiting the conversion of prothrombin to thrombin.[7][8] This leads to a reduction in thrombin generation and, consequently, the prevention of thrombus formation.[9][10] Apixaban is effective against both free FXa in the plasma and FXa bound within the prothrombinase complex.[7][10] Unlike indirect anticoagulants, its activity is independent of antithrombin III.[9][10]

The inhibition of Factor Xa by Apixaban is a critical step in the coagulation cascade. The diagram below illustrates this mechanism.

Beyond its anticoagulant effects, Apixaban has demonstrated modulatory effects on inflammatory signaling pathways. Factor Xa can activate Protease-Activated Receptor 2 (PAR2), leading to downstream signaling that promotes inflammation. By inhibiting FXa, Apixaban can attenuate this pathway, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[11]

Experimental Protocols and Applications

This compound is primarily intended for use as an internal standard in analytical chemistry for the quantification of Apixaban in biological samples.[1][6] Its use is crucial for correcting for matrix effects and variations in sample preparation and instrument response in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

General Protocol for Quantification of Apixaban using LC-MS/MS

A typical workflow for using this compound as an internal standard involves the following steps:

-

Sample Preparation : A known concentration of this compound is spiked into the biological matrix (e.g., plasma, urine) containing the unknown concentration of Apixaban. This is followed by a protein precipitation or liquid-liquid extraction step to remove interfering substances.

-

Chromatographic Separation : The extracted sample is injected into a liquid chromatography system, often a UHPLC for faster analysis, to separate Apixaban and this compound from other components. A reverse-phase column, such as a C18 or Phenyl column, is commonly used.[12]

-

Mass Spectrometric Detection : The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both Apixaban and this compound in multiple reaction monitoring (MRM) mode.

-

Quantification : The peak area ratio of the analyte (Apixaban) to the internal standard (this compound) is calculated. This ratio is then used to determine the concentration of Apixaban in the original sample by comparing it to a calibration curve prepared with known concentrations of Apixaban and a constant concentration of the internal standard.

The diagram below outlines this experimental workflow.

Pharmacokinetic Properties of Apixaban

While pharmacokinetic studies would be performed on the unlabeled drug, the data is crucial for designing analytical methods where this compound would be used.

Table 3: Pharmacokinetic Parameters of Apixaban

| Parameter | Value | Reference |

| Bioavailability | ~50% | [9][10] |

| Time to Peak (Tmax) | ~3–4 hours | [10] |

| Protein Binding | ~87-94% | [9][10] |

| Metabolism | Primarily via CYP3A4; lesser extent by other CYPs | [9][10] |

| Half-life | ~12 hours | [10] |

| Excretion | ~27% renal, remainder via fecal/biliary routes | [9][10] |

Conclusion

This compound is an essential tool for the accurate and precise quantification of Apixaban in preclinical and clinical research. Its chemical and physical properties are well-defined, and its application as an internal standard in LC-MS/MS methods is critical for robust bioanalytical assays. A thorough understanding of Apixaban's mechanism of action and pharmacokinetics is vital for the proper design and interpretation of studies utilizing this stable isotope-labeled standard.

References

- 1. caymanchem.com [caymanchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]

- 4. Apixaban-13C, d3 | CAS 1261393-15-0 | LGC Standards [lgcstandards.com]

- 5. sussex-research.com [sussex-research.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. droracle.ai [droracle.ai]

- 8. What is the mechanism of Apixaban? [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. pharmacyfreak.com [pharmacyfreak.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Synthesis and Characterization of Isotope-Labeled Apixaban

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of isotope-labeled apixaban, a critical tool in drug metabolism, pharmacokinetic (DMPK) studies, and as an internal standard for quantitative bioanalysis. This document details the synthetic pathways for incorporating carbon-14 ([¹⁴C]) and carbon-13/deuterium ([¹³C, ²H]) isotopes into the apixaban molecule and outlines the analytical techniques used for their characterization.

Introduction to Isotope-Labeled Apixaban

Apixaban is a potent, orally bioavailable, and selective inhibitor of coagulation Factor Xa. Isotope labeling of apixaban is essential for:

-

Pharmacokinetic and Metabolism Studies: Radiolabeled apixaban, particularly with [¹⁴C], allows for the tracking of the drug and its metabolites in vivo, providing crucial data on absorption, distribution, metabolism, and excretion (ADME).

-

Quantitative Bioanalysis: Stable isotope-labeled apixaban, such as [¹³C, ²H₃]-apixaban, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling accurate and precise quantification of apixaban in biological matrices.

This guide focuses on the synthesis and characterization of two key isotope-labeled forms: [¹⁴C]apixaban and [¹³C, ²H₃]apixaban.

Synthesis of Isotope-Labeled Apixaban

The synthesis of isotope-labeled apixaban can be strategically designed to place the isotopic label in different parts of the molecule. The most common approaches involve labeling one of the two lactam rings.

Synthesis of [¹⁴C]Apixaban

The synthesis of [¹⁴C]apixaban has been reported with the carbon-14 label incorporated into either the central pyrazolo[3,4-c]pyridin-7(4H)-one core or the outer 2-oxopiperidin-1-yl moiety. These syntheses typically start from commercially available [¹⁴C]-labeled precursors.

A nine-step synthesis has been described for the preparation of [¹⁴C]apixaban with the label in the central lactam ring, starting from 4-nitroaniline[1].

Synthetic Workflow for [¹⁴C]Apixaban (Central Ring Labeling)

Caption: High-level workflow for the synthesis of centrally labeled [¹⁴C]apixaban.

A more concise, three-step synthesis is utilized for incorporating the ¹⁴C-label into the outer piperidinone ring, also commencing from 4-nitroaniline[1].

Synthetic Workflow for [¹⁴C]Apixaban (Outer Ring Labeling)

Caption: High-level workflow for the synthesis of outer ring-labeled [¹⁴C]apixaban.

Synthesis of [¹³C, ²H₃]Apixaban (Deuterated Apixaban)

Stable isotope-labeled apixaban, specifically [¹³C, ²H₃]-apixaban, is commonly used as an internal standard in quantitative bioanalysis. The label is typically introduced in the methoxy group on the 4-methoxyphenyl ring.

Synthetic Workflow for [¹³C, ²H₃]Apixaban

Caption: Synthetic workflow for the preparation of [¹³C, ²H₃]-apixaban.

Experimental Protocols

Detailed experimental protocols for the synthesis of isotope-labeled apixaban are often proprietary. The following are generalized procedures based on available literature for the use of isotope-labeled apixaban as an internal standard.

Preparation of [¹³C, ²H₃]Apixaban Stock Solution (for use as Internal Standard)

Objective: To prepare a stock solution of [¹³C, ²H₃]apixaban for use in LC-MS/MS analysis.

Materials:

-

[¹³C, ²H₃]Apixaban reference standard

-

HPLC-grade methanol

-

Volumetric flasks (various sizes)

-

Analytical balance

Procedure:

-

Accurately weigh approximately 2 mg of [¹³C, ²H₃]apixaban and transfer it to a 2 mL volumetric flask.

-

Dissolve the compound in HPLC-grade methanol and make up the volume to the mark to obtain a stock solution of approximately 1.0 mg/mL.

-

Store the stock solution at 2-8°C.

-

Prepare further dilutions of the stock solution in a mixture of methanol and water (50:50, v/v) to achieve the desired working concentration for spiking into plasma samples.

Characterization of Isotope-Labeled Apixaban

The synthesized isotope-labeled apixaban must be thoroughly characterized to confirm its identity, purity (chemical and isotopic), and concentration.

Mass Spectrometry (MS)

Mass spectrometry is a primary technique for confirming the incorporation of the isotopic label and for quantifying the labeled compound.

Experimental Workflow for LC-MS/MS Analysis

Caption: Workflow for the preparation and analysis of plasma samples using [¹³C, ²H₃]apixaban as an internal standard.

Table 1: Mass Spectrometry Data for Apixaban and [¹³C, ²H₃]Apixaban

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |

| Apixaban | C₂₅H₂₅N₅O₄ | 459.5 | 460.2 | 443.2 | [2] |

| [¹³C, ²H₃]Apixaban | C₂₄¹³CH₂₂D₃N₅O₄ | 463.5 | 464.2 | 447.4 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the isotopic label and the overall structure of the molecule. While experimental NMR data for isotope-labeled apixaban is not widely published, predicted spectra can be used as a reference.

Table 2: Predicted ¹³C NMR Chemical Shifts for Apixaban

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Amide) | ~165 |

| C=O (Lactam) | ~170-175 |

| Aromatic C | ~110-160 |

| O-CH₃ | ~55 |

| Aliphatic C | ~20-60 |

Note: These are approximate predicted values and may differ from experimental results.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and radiochemical purity of the labeled apixaban.

Table 3: Characterization Data for Isotope-Labeled Apixaban

| Isotope Label | Purity | Isotopic Enrichment | Analytical Method | Reference(s) |

| [¹⁴C] | >98.6% (Radiochemical) | Not specified | Not specified | Not specified |

| [¹³C, ²H₃] | >95% (HPLC) | >99% (Deuterium) | HPLC, MS | [3][4][5] |

Conclusion

The synthesis and characterization of isotope-labeled apixaban are crucial for advancing our understanding of its clinical pharmacology and for ensuring the quality of bioanalytical data. This guide has provided an overview of the synthetic strategies and characterization techniques employed for [¹⁴C]apixaban and [¹³C, ²H₃]apixaban. The detailed methodologies and tabulated data serve as a valuable resource for researchers and scientists in the field of drug development.

References

Technical Guide: Certificate of Analysis and Purity of Apixaban-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Apixaban-13C,d3, an isotopically labeled internal standard crucial for the accurate quantification of the anticoagulant drug Apixaban in biological matrices. This document outlines the key analytical techniques used to determine its chemical and isotopic purity, along with detailed experimental protocols and the underlying principles of its mechanism of action.

Certificate of Analysis

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its identity, purity, and quality. The following tables present typical quantitative data found on a CoA.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| CAS Number | 1261393-15-0 |

| Molecular Formula | C₂₄¹³CH₂₂D₃N₅O₄ |

| Molecular Weight | 463.52 g/mol |

| Appearance | Off-white to pale yellow solid |

Table 2: Quality Control Data

| Test | Method | Specification | Result |

| Chemical Purity | HPLC | ≥ 95% | 97.2%[1] |

| Isotopic Purity (¹³C) | Mass Spectrometry | ≥ 99 atom % ¹³C | 99 atom %[1] |

| Isotopic Purity (D) | Mass Spectrometry | ≥ 99 atom % D | 99 atom %[1] |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure | Conforms |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a primary technique for determining the chemical purity of this compound by separating it from any unlabeled Apixaban and other related impurities.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A polar mobile phase is passed through a nonpolar stationary phase. Nonpolar compounds, like Apixaban, are retained longer on the column.

Typical HPLC Parameters:

| Parameter | Description |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | A time-based gradient from high aqueous to high organic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Data Analysis: The percentage purity is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight and determine the isotopic enrichment of this compound.

Principle: The sample is first separated by liquid chromatography and then introduced into a mass spectrometer. The molecule is ionized, and the mass-to-charge ratio (m/z) of the parent ion is measured. The parent ion is then fragmented, and the m/z of the resulting fragment ions are also measured. For this compound, the expected mass shift due to the isotopic labels is monitored.

Typical LC-MS/MS Parameters:

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Parent Ion (Apixaban) | m/z 460.2 |

| Parent Ion (this compound) | m/z 464.2 |

| Fragment Ion (Apixaban) | m/z 443.2 |

| Fragment Ion (this compound) | m/z 447.4 |

Data Analysis: The isotopic purity is determined by comparing the ion intensity of the labeled compound (m/z 464.2) to that of the unlabeled compound (m/z 460.2).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful tool for confirming the chemical structure and the position of the isotopic labels in this compound.

Principle: NMR exploits the magnetic properties of atomic nuclei. In ¹H NMR, the chemical environment of each proton is observed. In ¹³C NMR, the carbon skeleton is analyzed. For this compound, the presence of the ¹³C label will result in a distinct signal in the ¹³C NMR spectrum, and the absence of the methoxy protons in the ¹H NMR spectrum confirms the deuteration.

General NMR Protocol:

-

Sample Preparation: Dissolve a few milligrams of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Spectral Analysis:

-

¹H NMR: Confirm the absence of the methoxy proton signal (around 3.8 ppm for unlabeled Apixaban) and the presence of all other expected proton signals.

-

¹³C NMR: Identify the enriched ¹³C signal of the methoxy carbon and confirm the chemical shifts of all other carbon atoms are consistent with the structure of Apixaban.

-

Mandatory Visualizations

Mechanism of Action: Coagulation Cascade

Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the coagulation cascade. By inhibiting Factor Xa, Apixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots.

Experimental Workflow for Purity Analysis

The following diagram illustrates the logical workflow for the comprehensive purity assessment of this compound.

References

Commercial Suppliers and Analytical Applications of Apixaban-¹³C,d₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial sources for the Apixaban-¹³C,d₃ analytical standard and details its application in a validated bioanalytical method. The information herein is intended to assist researchers in the procurement of this internal standard and to provide a foundational understanding of its use in quantitative analysis.

Commercial Availability of Apixaban-¹³C,d₃

Apixaban-¹³C,d₃ is a stable isotope-labeled internal standard essential for the accurate quantification of apixaban in biological matrices by mass spectrometry. Several reputable suppliers offer this analytical standard, ensuring its accessibility for research and clinical applications. The following table summarizes the offerings from various commercial vendors.

| Supplier | Product Name | Catalog Number | Purity | Available Unit Sizes |

| Cayman Chemical | Apixaban-¹³C-d₃ | 25034 | ≥99% deuterated forms (d₁-d₃) | 500 µg, 1 mg, 5 mg |

| TargetMol Chemicals Inc. | Apixaban ¹³C,d₃ | T6527 | 98.00% | 1 mg, 5 mg, 100 mg, 500 mg |

| AA BLOCKS, INC. | Apixaban-¹³C-D₃ | AA009X63 | ≥99% deuterated forms (d₁-d₃) | - |

| 1Pluschem LLC | Apixaban-¹³C-d₃ | 1P009XPJ | ≥99% deuterated forms (d₁-d₃) | - |

| QUALITY CONTROL SOLUTIONS LTD. | Apixaban-¹³C-d₃ | - | 95% HPLC | 10 mg, 25 mg, 50 mg, 100 mg |

| ESS Chem Co. | Apixaban-¹³C,D₃ | ESS0262 | 97.2% HPLC; 99% atom ¹³C; 99% atom D | 10 mg, 25 mg, 50 mg, 100 mg |

| LGC Standards | Apixaban-¹³C, d₃ | - | >95% (HPLC) | - |

| Sussex Research Laboratories Inc. | Apixaban-¹³C d₃ | SI010060 | >95% (HPLC), Isotopic Enrichment: >95% | - |

| Shimadzu Chemistry & Diagnostics | [¹³C,²H₈]-Apixaban | C7795 | Min. 95.00%, Isotopic Enrichment: 99% ¹³C, 98% ²H | 1 mg, 5 mg, 10 mg, 25 mg, 100 mg |

Application in a Validated LC-MS/MS Method for Apixaban Quantification in Human Plasma

Apixaban-¹³C,d₃ is critically employed as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to ensure high accuracy and precision in the quantification of apixaban. The stable isotope label allows the IS to be differentiated from the unlabeled analyte by the mass spectrometer, while its identical chemical properties ensure it behaves similarly during sample preparation and chromatographic separation, thus correcting for any variations in the analytical process.

Detailed Experimental Protocol

The following protocol is a representative example of a validated LC-MS/MS method for the determination of apixaban in human plasma.[1][2][3]

1. Preparation of Stock and Working Solutions:

-

Apixaban Stock Solution (1.0 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in HPLC grade methanol in a 5 mL volumetric flask.[3] Store this stock solution at 2-8°C for up to 8 days.[3]

-

Apixaban-¹³C,d₃ (Internal Standard) Stock Solution (1.0 mg/mL): Accurately weigh approximately 2 mg of Apixaban-¹³C,d₃ and dissolve it in HPLC grade methanol in a 2 mL volumetric flask.[3] Store this stock solution at 2-8°C for up to 8 days.[3]

-

Working Solutions: Prepare further dilutions of the apixaban and IS stock solutions in a 50:50 (v/v) mixture of methanol and Milli-Q water to create calibration standards and quality control (QC) samples.[3]

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 250 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution.

-

Add 250 µL of 0.1% formic acid and vortex.

-

Add 2 mL of an organic solvent mixture of ethyl acetate and methyl tertiary butyl ether (70:30, v/v).[2]

-

Vortex mix for 10 minutes, followed by centrifugation at 4090 rcf for 5 minutes at 5°C.[2]

-

Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitute the residue in 200 µL of the mobile phase.

3. LC-MS/MS Instrumentation and Conditions:

-

HPLC System: A high-performance liquid chromatography system equipped with a dual pump and autosampler.[2]

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

-

Chromatographic Column: Thermo Beta basic-8, 100 mm x 4.6 mm, 5µ column.[1]

-

Mobile Phase: Acetonitrile and ammonium formate buffer (pH 4.2) in a 70:30 (v/v) ratio.[1][2][3]

-

Flow Rate: 1.0 mL/min with a 1:1 post-column split.[1]

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

4. Method Validation:

The method should be validated according to regulatory guidelines (e.g., US FDA) for selectivity, linearity, accuracy, precision, recovery, and stability.[2] The validated linear range for this method is typically 1.0-301.52 ng/mL.[1][2][3]

Visualizing the Analytical Workflow

The following diagrams illustrate the key stages of the analytical process, from sample preparation to data acquisition.

Caption: A streamlined workflow for the quantification of apixaban in plasma.

Caption: The central role of the internal standard in achieving accurate results.

References

An In-depth Technical Guide to the Mechanism of Action of Apixaban and its Labeled Forms

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apixaban is a direct, selective, and reversible inhibitor of Factor Xa (FXa), a critical enzyme in the coagulation cascade. Its mechanism of action involves the direct blockade of both free and clot-bound FXa, thereby preventing the conversion of prothrombin to thrombin and consequently inhibiting thrombus formation. This technical guide provides a comprehensive overview of apixaban's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows. Information on isotopically labeled forms of apixaban for research and development is also presented.

Core Mechanism of Action of Apixaban

Apixaban exerts its anticoagulant effect by directly, selectively, and reversibly binding to the active site of Factor Xa.[1] This inhibition is independent of antithrombin III.[2] By targeting FXa, apixaban effectively blocks a key amplification point in the coagulation cascade, leading to a significant reduction in thrombin generation.[1] Thrombin is the final effector enzyme of the cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of a blood clot.[1] Apixaban's ability to inhibit both free FXa in the plasma and FXa bound within the prothrombinase complex and in existing clots contributes to its potent antithrombotic efficacy.[1][2]

The Coagulation Cascade and Apixaban's Point of Intervention

The coagulation cascade is a series of enzymatic reactions involving various clotting factors that culminate in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, both of which converge at the activation of Factor X to Factor Xa.

Labeled Forms of Apixaban

Isotopically labeled apixaban is crucial for absorption, distribution, metabolism, and excretion (ADME) studies, as well as for use as internal standards in quantitative bioanalysis.

-

¹⁴C-Apixaban : Used extensively in human ADME studies to trace the metabolic fate and excretion pathways of the drug.[3] Syntheses have been developed to introduce the ¹⁴C label into either the central or outer lactam ring of the apixaban molecule.[4][5]

-

Deuterated Apixaban (e.g., Apixaban-d₃) : Serves as an internal standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate measurement of apixaban concentrations in biological matrices.[6]

Quantitative Data

The following tables summarize key quantitative parameters related to apixaban's interaction with Factor Xa and its pharmacokinetic and pharmacodynamic properties.

Table 1: Apixaban-Factor Xa Binding and Inhibition Kinetics

| Parameter | Value | Species | Conditions | Reference(s) |

| Inhibitory Constant (Ki) | 0.08 nM | Human | 25°C | [7] |

| 0.25 nM | Human | 37°C | [7] | |

| 0.16 nM | Rabbit | - | [7] | |

| 1.3 nM | Rat | - | [7] | |

| 1.7 nM | Dog | - | [7] | |

| Association Rate Constant (k_on) | ~20 µM⁻¹s⁻¹ | Human | - | [7] |

| Dissociation Half-life (t₁/₂) | 1-2 min | Human | - | [7] |

| IC₅₀ (Thrombin Generation Rate) | 50 nM | Human Plasma | Tissue factor-initiated | [7] |

| IC₅₀ (Peak Thrombin Concentration) | 100 nM | Human Plasma | Tissue factor-initiated | [7] |

Table 2: Pharmacokinetics of Apixaban in Humans

| Parameter | Value | Conditions | Reference(s) |

| Absolute Oral Bioavailability | ~50% | - | [2] |

| Time to Peak Plasma Concentration (Tₘₐₓ) | 3-4 hours | Oral administration | [2] |

| Apparent Elimination Half-life (t₁/₂) | ~12 hours | Oral administration | [2] |

| Volume of Distribution (Vd) | ~21 L | - | [2] |

| Total Plasma Clearance | ~3.3 L/h | - | [2] |

| Renal Clearance | ~27% of total clearance | - | [2] |

| Protein Binding | 87-93% | Human plasma | [2] |

Table 3: Pharmacodynamic Effects of Apixaban on Coagulation Assays

| Assay | Effect | Apixaban Concentration | Reference(s) |

| Prothrombin Time (PT) | Concentration-dependent prolongation | - | [8] |

| Activated Partial Thromboplastin Time (aPTT) | Concentration-dependent prolongation | - | [8] |

| Chromogenic Anti-Factor Xa Assay | Linear, concentration-dependent response | Therapeutic range | [9] |

Experimental Protocols

Chromogenic Anti-Factor Xa Assay

This assay quantitatively measures apixaban concentration in plasma.

Principle: A known amount of excess Factor Xa is added to the plasma sample containing apixaban. Apixaban neutralizes a portion of the FXa. The remaining FXa cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The color intensity is inversely proportional to the apixaban concentration.

Methodology (based on commercial kits like BIOPHEN™ Heparin LRT): [10]

-

Sample Preparation: Obtain platelet-poor plasma by centrifuging citrated whole blood.

-

Reagent Preparation: Reconstitute and pre-warm reagents (Factor Xa, chromogenic substrate) to 37°C as per the manufacturer's instructions.

-

Calibration: Prepare a standard curve using apixaban calibrators of known concentrations.

-

Assay Procedure:

-

Incubate the plasma sample with excess Factor Xa at 37°C.

-

Add the chromogenic substrate to initiate the colorimetric reaction.

-

After a specified incubation time, stop the reaction (e.g., with citric acid).

-

Measure the absorbance at 405 nm.

-

-

Data Analysis: Determine the apixaban concentration in the sample by interpolating the absorbance value from the calibration curve.

Prothrombin Time (PT) Assay

Principle: The PT assay evaluates the extrinsic and common pathways of coagulation. Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured. Apixaban prolongs the PT in a concentration-dependent manner.[11]

-

Sample Preparation: Obtain platelet-poor plasma from citrated whole blood.

-

Reagent Preparation: Pre-warm the thromboplastin reagent (containing recombinant human tissue factor and phospholipids) and calcium chloride solution to 37°C.

-

Assay Procedure:

-

Pipette the plasma sample into a cuvette and incubate at 37°C.

-

Add the pre-warmed thromboplastin reagent.

-

Initiate clotting by adding the pre-warmed calcium chloride solution and simultaneously start a timer.

-

Measure the time until a fibrin clot is detected (optically or mechanically).

-

Activated Partial Thromboplastin Time (aPTT) Assay

Principle: The aPTT assay assesses the intrinsic and common pathways. An activator (e.g., silica, kaolin) and phospholipids are added to plasma to activate contact factors. After incubation, calcium is added to initiate clotting, and the time to clot formation is measured. Apixaban also prolongs the aPTT.[13]

-

Sample Preparation: Use platelet-poor plasma from citrated whole blood.

-

Reagent Preparation: Pre-warm the aPTT reagent (containing an activator and phospholipids) and calcium chloride solution to 37°C.

-

Assay Procedure:

-

Mix the plasma sample with the aPTT reagent in a cuvette and incubate at 37°C for a specified time (e.g., 3-5 minutes) to allow for activation of the contact factors.

-

Add the pre-warmed calcium chloride solution to initiate coagulation and start a timer.

-

Measure the time to clot formation.

-

Thrombin Generation Assay (TGA)

Principle: TGA provides a global assessment of coagulation by measuring the dynamics of thrombin generation over time after the initiation of coagulation in plasma. Apixaban reduces the peak thrombin concentration and the total amount of thrombin generated (endogenous thrombin potential, ETP).[15]

Methodology (using a Calibrated Automated Thrombogram - CAT): [16][17]

-

Sample Preparation: Use platelet-poor plasma.

-

Reagent Preparation: Prepare a trigger solution (containing tissue factor and phospholipids) and a fluorescent substrate for thrombin. A thrombin calibrator is used to convert the fluorescence signal to thrombin concentration.

-

Assay Procedure:

-

Pipette the plasma, trigger solution, and fluorescent substrate into a 96-well plate.

-

Initiate coagulation by adding a calcium chloride solution.

-

The plate is placed in a fluorometer that measures the fluorescence intensity over time at 37°C.

-

-

Data Analysis: The software generates a thrombogram (thrombin concentration vs. time). Key parameters include lag time, time to peak, peak thrombin, and ETP.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Principle: SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. For apixaban, this involves immobilizing Factor Xa on a sensor chip and flowing apixaban over the surface to measure the association and dissociation rates.

Methodology:

-

Ligand Immobilization: Covalently couple purified human Factor Xa to the surface of a sensor chip (e.g., via amine coupling).

-

Analyte Injection: Inject a series of concentrations of apixaban in a suitable running buffer over the sensor surface.

-

Association Phase: Monitor the increase in the SPR signal as apixaban binds to the immobilized FXa.

-

Dissociation Phase: Replace the apixaban solution with running buffer and monitor the decrease in the SPR signal as apixaban dissociates from FXa.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

Conclusion

Apixaban is a highly effective oral anticoagulant with a well-defined mechanism of action centered on the direct and selective inhibition of Factor Xa. Its predictable pharmacokinetic and pharmacodynamic profiles make it a valuable therapeutic agent. The availability of labeled forms and a suite of well-established in vitro assays are essential for its continued study and for the development of future anticoagulants. This guide provides the foundational technical information required for researchers and drug development professionals working with apixaban.

References

- 1. researchgate.net [researchgate.net]

- 2. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 3. Comparative Metabolism of 14C-Labeled Apixaban in Mice, Rats, Rabbits, Dogs, and Humans | Semantic Scholar [semanticscholar.org]

- 4. US9603846B2 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 5. US20160143894A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. labcarediagnostics.com [labcarediagnostics.com]

- 9. Chromogenic anti-FXa assay calibrated with low molecular weight heparin in patients treated with rivaroxaban and apixaban: possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. home.sabes.it [home.sabes.it]

- 11. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]

- 12. atlas-medical.com [atlas-medical.com]

- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 14. atlas-medical.com [atlas-medical.com]

- 15. Frontiers | Automated Thrombin Generation Assay for Rivaroxaban, Apixaban, and Edoxaban Measurements [frontiersin.org]

- 16. Evaluation of a standardized protocol for thrombin generation using the calibrated automated thrombogram: A Nordic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-nb.info [d-nb.info]

The Role of Apixaban-13C,d3 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of Apixaban-13C,d3 as a stable isotope-labeled internal standard in the pharmacokinetic analysis of apixaban, a direct factor Xa inhibitor. Accurate and precise quantification of apixaban in biological matrices is paramount for drug development, clinical trial monitoring, and therapeutic drug management. The use of a stable isotope-labeled internal standard like this compound is the gold standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principles: The Advantage of a Stable Isotope-Labeled Internal Standard

In pharmacokinetic studies, an internal standard (IS) is a compound added in a known quantity to samples, calibrators, and quality controls. It is used to correct for the variability in the analytical procedure, such as extraction efficiency and matrix effects. An ideal IS should behave chemically and physically as closely as possible to the analyte of interest.

This compound is a synthetic version of apixaban where one carbon atom is replaced by its heavier isotope, carbon-13, and three hydrogen atoms are replaced by deuterium. This labeling results in a molecule with a higher mass-to-charge ratio (m/z) than the unlabeled apixaban, allowing it to be distinguished by a mass spectrometer. However, its chemical properties and chromatographic behavior are nearly identical to the parent drug.[1][2][3] This similarity ensures that any variations affecting apixaban during sample preparation and analysis will equally affect this compound, leading to a highly accurate and precise quantification of the drug.

Quantitative Bioanalytical Data

The following tables summarize key quantitative data from validated LC-MS/MS methods for apixaban quantification in human plasma using this compound as an internal standard. These methods demonstrate high sensitivity, accuracy, and precision.

Table 1: LC-MS/MS Method Parameters for Apixaban Quantification

| Parameter | Method 1 | Method 2 |

| Linearity Range | 1.0 - 301.52 ng/mL[4][5][6] | 2 - 500 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[4][5][6] | 2 ng/mL |

| Correlation Coefficient (r²) | ≥ 0.99[4][5][6] | Not specified, but linearity was excellent |

| Extraction Recovery | > 98% for both apixaban and IS[4][5][6] | > 75% |

| Within-Run Precision (%CV) | 0.70% - 6.98%[4][5][6] | ≤ 10% |

| Between-Run Precision (%CV) | 0.70% - 6.98%[4][5][6] | ≤ 10% |

| Accuracy | 89.2% - 107.2%[4][5][6] | ≥ 90% |

| Internal Standard | Apixaban-¹³CD₃[4][5][6] | ¹³C-d₃ Apixaban |

Table 2: Mass Spectrometry Transitions for Apixaban and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Apixaban | 460.2 | 443.2 | [4][5][6] |

| Apixaban-¹³CD₃ | 464.2 | 447.4 | [4][5][6] |

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of apixaban in human plasma using this compound as an internal standard, based on published literature.

Protocol 1: Liquid-Liquid Extraction Method[4][5][6]

-

Sample Preparation:

-

To 100 µL of human plasma, add 25 µL of this compound internal standard solution.

-

Vortex for 10 seconds.

-

Add 1.0 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Liquid Chromatography Conditions:

-

Mass Spectrometry Conditions:

Protocol 2: Protein Precipitation Method[7][8]

-

Sample Preparation:

-

To 50 µL of human plasma, add 150 µL of acetonitrile containing the internal standard, this compound.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to a clean vial for injection.

-

-

Liquid Chromatography Conditions:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A time-programmed gradient is used to separate the analyte from matrix components.

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 35 °C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: ESI Positive

-

Detection Mode: MRM

-

MRM Transitions: Specific transitions for apixaban and its internal standard are monitored.

-

Visualizing the Workflow and Rationale

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical role of this compound in pharmacokinetic studies.

Caption: Experimental workflow for apixaban quantification.

Caption: Role of this compound as an internal standard.

Apixaban Metabolism and Elimination

Understanding the metabolic fate of apixaban is crucial for interpreting pharmacokinetic data. Apixaban is eliminated through multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion.[7][8] Renal excretion of the unchanged drug accounts for approximately 27% of the total clearance.[7][8] The major sites of metabolism are O-demethylation and hydroxylation.

Caption: Major elimination pathways of apixaban.

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and precise quantification of apixaban in pharmacokinetic studies. Its chemical and physical similarity to apixaban ensures reliable correction for analytical variability, leading to high-quality bioanalytical data. The detailed protocols and data presented in this guide underscore the robustness and sensitivity of LC-MS/MS methods employing this stable isotope-labeled internal standard, making it a cornerstone of modern drug development and therapeutic monitoring for apixaban.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. researchgate.net [researchgate.net]

- 5. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 6. japsonline.com [japsonline.com]

- 7. Apixaban: A Clinical Pharmacokinetic and Pharmacodynamic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Core of Apixaban Bioanalysis: A Technical Guide to Preliminary Studies Using Internal Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the essential preliminary studies involving the analysis of apixaban, with a focus on the critical role of internal standards. Apixaban, a direct factor Xa inhibitor, is a widely prescribed oral anticoagulant for the prevention and treatment of thromboembolic events.[1][2] Accurate quantification of apixaban in biological matrices is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide details the methodologies, presents key quantitative data, and illustrates the underlying biochemical pathway to support researchers in this field.

The Role of Internal Standards in Apixaban Quantification

In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. The IS is a compound with similar physicochemical properties to the analyte (apixaban) that is added at a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response.

For apixaban analysis, stable isotope-labeled (SIL) internal standards are the gold standard. Deuterated forms of apixaban, such as apixaban-d3, apixaban-¹³CD₃, and apixaban-d7, are commonly used.[3][4][5][6][7] These SIL-IS co-elute with the unlabeled apixaban and exhibit identical ionization efficiency, ensuring the most accurate correction for any analytical variability.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS methods for the determination of apixaban in human plasma using an internal standard.

Table 1: LC-MS/MS Method Parameters for Apixaban Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Apixaban-¹³CD₃[3][8] | Apixaban-¹³CD₃[4] | Apixaban-d3[5] |

| Linearity Range (ng/mL) | 1.00 - 301.52[3][8] | 1.01 - 280.00[4] | 1 - 500[5] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[3][8] | 1.01[4] | 1[5] |

| Accuracy (%) | 89.2 - 107.2[3][8] | 96.5 - 102[4] | 98.8 - 106.2 (inter-batch)[5] |

| Precision (%RSD) | 0.70 - 6.98[3][8] | 1.21 - 3.21 (inter-day)[4] | < 15 (inter-batch)[5] |

| Extraction Recovery (%) | >98[3][8] | >73[4] | Not Reported |

| Sample Preparation | Liquid-Liquid Extraction[3][8] | Solid-Phase Extraction[4] | Protein Precipitation[5] |

Table 2: Preclinical Pharmacokinetic Parameters of Apixaban

| Species | Bioavailability (%) | Volume of Distribution (L/kg) | Systemic Clearance (L/h/kg) | Reference |

| Rat | 34 | 0.31 | 0.26 | [3] |

| Dog | 88 | 0.29 | 0.052 | [3] |

| Chimpanzee | 51 | 0.17 | 0.018 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the preliminary studies of apixaban.

LC-MS/MS Bioanalytical Method for Apixaban in Human Plasma

This protocol is a representative example based on published methods.[3][4][5][8]

Objective: To accurately quantify apixaban concentrations in human plasma samples.

Materials:

-

Apixaban reference standard

-

Apixaban-¹³CD₃ (or other suitable deuterated IS)

-

Human plasma (with K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (Milli-Q or equivalent)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Standard and Internal Standard Stock Solution Preparation:

-

Prepare a 1 mg/mL stock solution of apixaban in methanol.

-

Prepare a 1 mg/mL stock solution of apixaban-¹³CD₃ in methanol.

-

From these stock solutions, prepare working solutions of apixaban (for calibration curve and quality control samples) and the internal standard by serial dilution in a 50:50 (v/v) mixture of methanol and water.

-

-

Calibration Curve and Quality Control (QC) Sample Preparation:

-

Prepare calibration standards by spiking blank human plasma with the apixaban working solutions to achieve a concentration range of 1.00 to 300 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 250 ng/mL) in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (e.g., 1 µg/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., Thermo Beta basic-8, 100 mm x 4.6 mm, 5µm).[3][8]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate with 0.1% formic acid). A common mobile phase composition is Acetonitrile:Ammonium formate buffer pH 4.2 (70:30 v/v).[3][8]

-

Column Temperature: 40 °C.

-

-

Mass Spectrometric Conditions:

-

-

Data Analysis:

-

Quantify apixaban concentrations by calculating the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratios against the nominal concentrations of the calibration standards.

-

Determine the concentrations of apixaban in the unknown samples and QCs from the calibration curve using a weighted linear regression model.

-

Preclinical Pharmacokinetic Study in Rats

This protocol outlines a general procedure for a single-dose oral pharmacokinetic study of apixaban in rats.

Objective: To determine the pharmacokinetic profile of apixaban after oral administration in rats.

Materials:

-

Apixaban

-

Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

-

Wistar or Sprague-Dawley rats (male, 200-250 g)

-

Oral gavage needles

-

Blood collection tubes (with anticoagulant)

Procedure:

-

Animal Acclimatization and Housing:

-

House the rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

-

Provide ad libitum access to standard chow and water.

-

Fast the animals overnight before dosing.

-

-

Dosing:

-

Prepare a suspension of apixaban in the vehicle at the desired concentration.

-

Administer a single oral dose of apixaban to each rat via oral gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Collect the blood into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80 °C until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for apixaban concentrations using a validated LC-MS/MS method as described in section 3.1.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Half-life (t½)

-

Clearance (CL/F)

-

Volume of distribution (Vd/F)

-

-

Phase 1 Clinical Trial in Healthy Volunteers

This is a representative protocol for a single ascending dose (SAD) study to evaluate the safety, tolerability, and pharmacokinetics of apixaban in healthy volunteers.

Objective: To assess the safety, tolerability, and pharmacokinetic profile of single ascending oral doses of apixaban in healthy subjects.

Study Design:

-

A randomized, double-blind, placebo-controlled, single ascending dose study.

-

Subjects will be enrolled in sequential dose cohorts.

Inclusion Criteria:

-

Healthy male and/or female subjects, aged 18-45 years.

-

Body mass index (BMI) within the normal range.

-

No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests.

Exclusion Criteria:

-

History of bleeding disorders.

-

Use of any medications that may affect coagulation.

-

Clinically significant illness within 4 weeks of dosing.

Procedure:

-

Screening:

-

Obtain written informed consent.

-

Perform a comprehensive medical history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests (hematology, coagulation, clinical chemistry, and urinalysis).

-

-

Dosing:

-

Subjects will be randomized to receive a single oral dose of apixaban or placebo.

-

Dosing will begin with the lowest dose cohort and will escalate to higher doses in subsequent cohorts after a safety review of the data from the previous cohort.

-

-

Safety and Tolerability Assessments:

-

Monitor for adverse events (AEs) throughout the study.

-

Perform regular monitoring of vital signs, ECGs, and clinical laboratory tests.

-

Pay close attention to any signs or symptoms of bleeding.

-

-

Pharmacokinetic Sampling:

-

Collect serial blood samples at predefined time points before and after dosing (e.g., up to 48 or 72 hours post-dose).

-

Process the blood samples to obtain plasma and store at -80 °C until bioanalysis.

-

-

Bioanalysis:

-

Analyze plasma samples for apixaban concentrations using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Summarize safety and tolerability data by dose group.

-

Calculate pharmacokinetic parameters for each dose level.

-

Assess dose proportionality of apixaban exposure.

-

Bioequivalence Study

This protocol describes a typical design for a bioequivalence study comparing a test formulation of apixaban to a reference formulation.

Objective: To determine if the rate and extent of absorption of a test formulation of apixaban are equivalent to those of a reference formulation.

Study Design:

-

A randomized, open-label, single-dose, two-period, two-sequence, crossover study in healthy volunteers under fasting conditions.[3][4]

Procedure:

-

Subject Enrollment:

-

Enroll a sufficient number of healthy volunteers to achieve adequate statistical power.

-

-

Dosing Periods:

-

In the first period, subjects will be randomly assigned to receive a single oral dose of either the test or the reference apixaban formulation.

-

After a washout period of at least 7 half-lives of apixaban, subjects will receive the alternate formulation in the second period.

-

-

Blood Sampling:

-

Collect serial blood samples at the same time points in each period to characterize the plasma concentration-time profile of apixaban.

-

-

Bioanalysis:

-

Analyze all plasma samples for apixaban concentrations using a validated LC-MS/MS method.

-

-

Pharmacokinetic and Statistical Analysis:

-

Calculate the following pharmacokinetic parameters for both formulations: Cmax, AUC₀₋t (area under the curve from time zero to the last measurable concentration), and AUC₀₋∞ (area under the curve extrapolated to infinity).

-

Perform a statistical comparison of the log-transformed pharmacokinetic parameters.

-

The two formulations are considered bioequivalent if the 90% confidence intervals for the geometric mean ratios of Cmax, AUC₀₋t, and AUC₀₋∞ fall within the acceptance range of 80-125%.

-

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the mechanism of action of apixaban within the coagulation cascade and a typical experimental workflow for a preclinical pharmacokinetic study.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 3. ukaazpublications.com [ukaazpublications.com]

- 4. ATC Study (Healthy Volunteers-Volunteers on Anticoagulants) | Tulane School of Medicine [medicine.tulane.edu]

- 5. Effect of various anticoagulants on the bioanalysis of drugs in rat blood: implication for pharmacokinetic studies of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrial.be [clinicaltrial.be]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Bioequivalence of apixaban tablets in healthy Chinese subjects [manu41.magtech.com.cn]

Apixaban-13C,d3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Apixaban-13C,d3, a stable isotope-labeled internal standard crucial for the quantitative analysis of apixaban in various biological matrices. Understanding the stability profile of this reference material is paramount for ensuring the accuracy and reliability of bioanalytical data.

Summary of Stability and Storage Conditions

This compound is a stable solid when stored under appropriate conditions. However, its stability can be influenced by factors such as temperature, light, and the solvent used for preparing solutions. The following tables summarize the recommended storage conditions and stability data gathered from various suppliers and scientific literature.

Storage Conditions

| Condition | Solid (Neat) | In Solution |

| Long-Term Storage | -20°C is widely recommended for optimal stability. Some suppliers also suggest storage at +4°C or in a refrigerator (2-8°C). For maximum longevity, storage at -80°C is also an option. | For stock solutions, -80°C is recommended for up to 6 months, and -20°C for up to 1 month. It is generally advised to prepare working solutions fresh on the day of use. |

| Short-Term Storage | Room temperature is acceptable for short periods, such as during shipping. | Bench-top stability of apixaban in solution should be evaluated, but it is recommended to minimize time at room temperature. |

| Shipping | Shipped at ambient or room temperature. | N/A |

Stability Data

| Stability Type | Condition | Duration | Observation |

| Long-Term (Solid) | -20°C | ≥ 4 years | Stable. |

| Solution Stability | -80°C in a suitable solvent | 6 months | Stable. |

| Solution Stability | -20°C in a suitable solvent | 1 month | Stable. |

Note: The stability of this compound in solution is highly dependent on the solvent. For quantitative applications, it is crucial to perform your own stability assessments in the specific solvent and at the concentration you intend to use.

Physicochemical Properties and Solubility

| Property | Value |

| Appearance | White to Off-White Solid. |

| Molecular Formula | C₂₄¹³CH₂₂D₃N₅O₄ |

| Molecular Weight | 463.51 g/mol |

| Solubility | DMSO: ~5 mg/mLDMF: ~3 mg/mLMethanol: Slightly Soluble |

Experimental Protocols

Detailed experimental protocols for assessing the stability of this compound are crucial for ensuring data integrity. The following are generalized protocols based on common practices for stable isotope-labeled standards and the known degradation pathways of apixaban.

Long-Term Stability Study (Solid State)

Objective: To determine the shelf-life of solid this compound under recommended storage conditions.

Methodology:

-

Store aliquots of solid this compound in sealed, light-protected containers at the recommended long-term storage temperature (e.g., -20°C).

-

At specified time points (e.g., 0, 6, 12, 24, 36, and 48 months), retrieve a sample.

-

Prepare a solution of the aged sample and a freshly prepared solution of a new batch of this compound (or a well-characterized reference lot) at a known concentration in a suitable solvent (e.g., DMSO).

-

Analyze both solutions using a validated stability-indicating HPLC-UV or LC-MS/MS method.

-

Compare the purity and concentration of the aged sample to the reference sample. The acceptance criterion is typically no significant change in purity or concentration (e.g., <2% degradation).

Solution Stability Study

Objective: To evaluate the stability of this compound in a specific solvent under various storage conditions.

Methodology:

-

Prepare a stock solution of this compound in the desired solvent (e.g., DMSO, Methanol, Acetonitrile) at a relevant concentration.

-

Aliquot the solution into multiple vials.

-

Store the vials under different temperature conditions:

-

Long-Term: -20°C and/or -80°C.

-

Short-Term (Bench-Top): Room temperature (~25°C).

-

-

At various time points (e.g., for long-term: 0, 1, 3, 6 months; for short-term: 0, 4, 8, 24 hours), analyze the samples by a validated HPLC or LC-MS/MS method.

-

Compare the results to the initial time point (T=0). The acceptance criterion is typically that the mean concentration of the stability samples should be within ±15% of the initial concentration.

Freeze-Thaw Stability

Objective: To assess the stability of this compound solutions when subjected to repeated freezing and thawing cycles.

Methodology:

-

Prepare replicate quality control (QC) samples at low and high concentrations in the relevant matrix or solvent.

-

Analyze one set of QC samples at T=0.

-

Freeze the remaining QC samples at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.

-

Thaw the samples unassisted at room temperature.

-

Repeat the freeze-thaw cycle for a minimum of three cycles.

-

After the final thaw, analyze the samples.

-

The mean concentration of the freeze-thaw samples should be within ±15% of the nominal concentration.

Degradation Pathways

Forced degradation studies on unlabeled apixaban have shown that the molecule is most susceptible to degradation under hydrolytic conditions (acidic and basic). It is relatively stable under oxidative, thermal, and photolytic stress. The primary degradation pathway involves the hydrolysis of the lactam ring in the oxopiperidine moiety and the pyrazolo[3,4-c]pyridine-7(1H)-one core.

It is reasonable to assume that this compound will follow similar degradation pathways, as the isotopic labeling is unlikely to alter its fundamental chemical reactivity.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the handling and stability testing of this compound.

Caption: Workflow for handling and storing this compound.

Methodological & Application

LC-MS/MS Method for the Quantification of Apixaban in Human Plasma Using Apixaban-¹³C,d₃ as an Internal Standard

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of apixaban in human plasma. The method utilizes a stable isotope-labeled internal standard, Apixaban-¹³C,d₃, to ensure high accuracy and precision. The protocol involves a straightforward sample preparation procedure, rapid chromatographic separation, and highly selective detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies of apixaban.

Introduction

Apixaban is an oral, direct, and highly selective inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1] By inhibiting Factor Xa, apixaban prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[1] It is widely prescribed for the prevention and treatment of venous thromboembolic events.[2] Accurate and reliable quantification of apixaban in biological matrices is crucial for clinical and research purposes. LC-MS/MS has become the reference method for the determination of novel direct oral anticoagulants due to its high sensitivity, specificity, and robustness.[3][4] This application note provides a detailed protocol for the determination of apixaban in human plasma using Apixaban-¹³C,d₃ as the internal standard (IS), which minimizes variability due to sample preparation and matrix effects.

Experimental Workflow

References

Validated Protocol for Apixaban Quantification in Human Plasma Using a ¹³C-d₃ Internal Standard by LC-MS/MS

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apixaban is an oral, direct, and highly selective factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. Accurate quantification of apixaban in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides a detailed, validated protocol for the quantification of apixaban in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Apixaban-¹³C-d₃. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.[1][2][3][4]

Principle

This method employs protein precipitation for sample preparation, followed by reversed-phase liquid chromatography for the separation of apixaban and its ¹³C-d₃ internal standard from plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[5]

Materials and Reagents

-

Analytes and Standards:

-

Solvents and Chemicals:

Experimental Protocols

Preparation of Stock and Working Solutions

-

Apixaban Stock Solution (1 mg/mL): Accurately weigh approximately 5 mg of apixaban and dissolve it in a 5 mL volumetric flask with methanol.[2]

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Apixaban-¹³C-d₃ and dissolve it in a 1 mL volumetric flask with methanol.

-

Apixaban Working Solutions: Prepare serial dilutions of the apixaban stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples.[5]

-

Internal Standard Working Solution (1 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 1 µg/mL.[5]

Store all stock solutions at 2-8°C for up to 8 days.[2]

Preparation of Calibration Standards and Quality Control Samples

-

Calibration Standards: Spike drug-free human plasma with the apixaban working solutions to achieve final concentrations ranging from 1.0 to 500 ng/mL.[1][2] A typical calibration curve may include concentrations of 1, 5, 10, 50, 100, 250, and 500 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at a minimum of three concentration levels: low (e.g., 4 ng/mL), medium (e.g., 40 ng/mL), and high (e.g., 400 ng/mL).

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the internal standard working solution (1 µg/mL Apixaban-¹³C-d₃ in methanol).[5]

-

Add 450 µL of methanol to precipitate plasma proteins.[5]

-

Vortex the mixture for 5 minutes.[5]

-

Centrifuge at 13,000 rpm for 10 minutes.[5]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography (LC) Parameters:

| Parameter | Condition |

| LC System | Waters ACQUITY I-Class UPLC or equivalent |

| Column | Waters ACQUITY UPLC BEH C₁₈ (1.7 µm, 2.1 x 50 mm) or Thermo Hypersil Gold C₁₈ (1.9 µm, 2.1 x 150 mm)[5] |

| Mobile Phase A | 0.1% Formic acid in Water or 2.5 mM Ammonium Formate (pH 3.0)[5] |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile or 0.1% Formic acid in Methanol[5] |

| Flow Rate | 0.35 - 0.5 mL/min[5] |

| Column Temperature | 35 - 40 °C[5] |

| Injection Volume | 5 - 10 µL |

| Run Time | Approximately 3 minutes[1][2][5] |

| Gradient Elution | A representative gradient is as follows: Start with 45% Mobile Phase A, decrease to 15% over 0.3 minutes, hold for 1.5 minutes, then return to initial conditions.[5] |

Mass Spectrometry (MS) Parameters:

| Parameter | Condition |

| MS System | Waters Xevo TQ-XS Triple Quadrupole Mass Spectrometer or equivalent[5] |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Apixaban: 460.2 > 443.2 m/z[1][2][4] Apixaban-¹³C-d₃: 464.2 > 447.4 m/z[1][2][4] |

| Capillary Voltage | Optimized for sensitivity (typically 1-3 kV) |

| Cone Voltage | Optimized for specific instrument (e.g., refer to instrument-specific guidelines) |